2,2,2-Trichloro-1,1-dimethylethyl chloroformate
Overview
Description
2,2,2-Trichloro-1,1-dimethylethyl chloroformate is a chemical compound with the molecular formula C5H6Cl4O2 and a molecular weight of 239.91 g/mol . It is also known by other names such as β,β,β-Trichloro-tert-butyl chloroformate and β,β,β-Trichloro-tert-butoxycarbonyl chloride . This compound is primarily used in organic synthesis as a reagent for selective acylation and dealkylation reactions .
Mechanism of Action
Target of Action
2,2,2-Trichloro-1,1-dimethylethyl chloroformate, also known as β,β,β-Trichloro-tert-butyl chloroformate or TCBoc-chloride , is a versatile reagent used in organic synthesis . The primary targets of this compound are organic molecules that require selective acylation and dealkylation .
Mode of Action
The compound interacts with its targets through a process known as solvolysis . Solvolysis involves the breaking of a bond in a molecule by a solvent. In the case of this compound, the solvolysis rate constants have been studied in binary and pure solvents .
Result of Action
The result of the action of this compound is the selective acylation and dealkylation of target molecules . This can lead to the modification of these molecules, potentially altering their function or properties.
Action Environment
The action of this compound can be influenced by various environmental factors. For instance, the solvolysis rate constants of the compound have been studied in binary and pure solvents , suggesting that the solvent used can impact the compound’s action. Additionally, the compound is solid at room temperature and has a solubility in ethanol , indicating that its physical state and solubility can also influence its efficacy and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate typically involves the reaction of 2,2,2-trichloroethanol with phosgene (COCl2) under controlled conditions . The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction can be represented as follows:
CCl3CH2OH+COCl2→CCl3CH2OCOCl+HCl
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The compound is typically purified by distillation under reduced pressure to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
2,2,2-Trichloro-1,1-dimethylethyl chloroformate undergoes various types of chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines and alcohols to form carbamates and carbonates, respectively.
Hydrolysis: In the presence of water, it hydrolyzes to form 2,2,2-trichloroethanol and carbon dioxide.
Common Reagents and Conditions
Amines: Reacts with primary and secondary amines to form carbamates.
Alcohols: Reacts with alcohols to form carbonates.
Water: Hydrolyzes in the presence of water.
Major Products Formed
Carbamates: Formed from the reaction with amines.
Carbonates: Formed from the reaction with alcohols.
2,2,2-Trichloroethanol: Formed from hydrolysis.
Scientific Research Applications
2,2,2-Trichloro-1,1-dimethylethyl chloroformate is widely used in scientific research due to its versatility as a reagent. Some of its applications include:
Organic Synthesis: Used for selective acylation and dealkylation reactions.
Analytical Chemistry: Employed as a derivatizing reagent in gas chromatography/mass spectrometry (GC/MS) for the analysis of various compounds.
Pharmaceutical Research: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs).
Comparison with Similar Compounds
2,2,2-Trichloro-1,1-dimethylethyl chloroformate can be compared with other similar compounds such as:
2,2,2-Trichloroethyl chloroformate: Used for selective acylation and dealkylation reactions.
2,2,2-Trifluoroethyl chloroformate: Another chloroformate used in organic synthesis.
Butyl chloroformate: Used for similar reactions but with different reactivity and selectivity.
The uniqueness of this compound lies in its high reactivity and selectivity in forming carbamates and carbonates, making it a valuable reagent in organic synthesis .
Properties
IUPAC Name |
(1,1,1-trichloro-2-methylpropan-2-yl) carbonochloridate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6Cl4O2/c1-4(2,5(7,8)9)11-3(6)10/h1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMELMFSDPDSXOZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C(Cl)(Cl)Cl)OC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6Cl4O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10216473 | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66270-36-8 | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=66270-36-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,2,2-Trichloro-tert-butyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0066270368 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2,2,2-Trichloro-1,1-dimethylethyl chloroformate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10216473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2,2-trichloro-1,1-dimethylethyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.060.248 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 2,2,2-TRICHLORO-TERT-BUTYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ND4GQH3PK3 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the reactivity of 2,2,2-Trichloro-1,1-dimethylethyl chloroformate in solvolysis reactions and how is it affected by the solvent?
A1: this compound undergoes solvolysis reactions via a bimolecular mechanism. [, ] The rate of solvolysis is significantly influenced by the solvent's ionizing power and nucleophilicity. Studies utilizing the extended Grunwald-Winstein equation demonstrate that solvents with higher ionizing power and nucleophilicity accelerate the reaction rate. [, ] For instance, reactions are significantly faster in aqueous mixtures rich in fluoroalcohol components. []
Q2: How does the structure of this compound compare to similar molecules and how does this affect its reactivity?
A2: The two methyl groups on the α-carbon of this compound, compared to the unsubstituted 2,2,2-trichloroethyl chloroformate, introduce both steric hindrance and stereoelectronic effects. [] This results in a decreased reaction rate for this compound. In contrast, 1-chloroethyl chloroformate exhibits significantly faster reaction rates due to the electron-withdrawing effect of the α-chlorine atom being closer to the reactive carbonyl group. []
Q3: Can this compound be used in the synthesis of chiral compounds?
A3: Yes, this compound has proven valuable in the asymmetric synthesis of pharmaceuticals. Notably, it functions as a non-racemizing activating agent in peptide coupling reactions. [] For example, it facilitates the coupling of a chiral amino acid derivative with 6-aminoisoquinoline during the synthesis of Netarsudil, a drug used to treat open-angle glaucoma. [] This highlights its utility in preserving chirality during crucial synthesis steps.
Q4: Beyond its application in solvolysis, how else can this compound be utilized in analytical chemistry?
A4: this compound serves as a useful derivatizing agent in analytical techniques like LC-MS for complex mixture analysis. [] It selectively reacts with secondary amines to form carbamate derivatives. These derivatives, when further oxidized, provide distinct fragmentation patterns during MS analysis, enabling the identification and differentiation of structurally similar compounds, such as positional isomers of local anesthetics. []
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